2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic compound. This particular compound exhibits interesting properties making it relevant in several research fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the following steps:
Starting Materials: The preparation begins with the selection of suitable starting materials such as benzyl chloride, 4-hydroxyaniline, and appropriate heterocyclic precursors.
Key Reactions: The synthetic route typically involves a series of organic reactions including nucleophilic substitution, cyclization, and condensation reactions.
Reaction Conditions: The reactions are often carried out under controlled conditions, such as specific temperatures and pressures, using suitable solvents and catalysts to achieve high yields and purity of the final product.
Industrial Production Methods:
Chemical Reactions Analysis
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes several chemical reactions:
Oxidation: This compound can undergo oxidation reactions, commonly using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, often targeting specific functional groups within the molecule.
Substitution: Substitution reactions, both nucleophilic and electrophilic, can occur on various positions of the aromatic rings or the heterocyclic backbone. Reagents like halogens and alkylating agents are commonly used for these reactions.
Common Products: Major products formed from these reactions include modified heterocyclic compounds, sulfides, and derivatives with altered substituents on the phenyl or quinazoline rings.
Scientific Research Applications
2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one finds use in multiple scientific research areas:
Chemistry: It is studied for its unique structural properties and potential for further functionalization in organic synthesis.
Biology: Research focuses on its interactions with biological macromolecules, including proteins and enzymes, and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties, including potential as an antimicrobial, antifungal, or anticancer agent.
Mechanism of Action
Mechanism: The exact mechanism of action of 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one largely depends on the context of its application. It typically involves interactions at the molecular level with specific biological targets. Molecular Targets and Pathways: It may target enzymes or receptors, influencing cellular pathways that regulate processes like cell division, metabolism, or stress response.
Comparison with Similar Compounds
Comparison and Uniqueness:
Similar Compounds: Similar compounds might include other heterocyclic structures with sulfanyl and hydroxyphenyl groups such as various benzylsulfanyl-substituted quinazolines or triazoles.
Uniqueness: The combination of the 4-hydroxyphenyl group and the benzylsulfanyl substituent within the triazoloquinazoline framework gives it unique properties, especially in terms of biological activity and potential medicinal applications.
In a nutshell, 2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one holds promise in various fields thanks to its diverse reactivity and potential for further exploration in scientific research.
Properties
IUPAC Name |
2-benzylsulfanyl-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-16-11-9-15(10-12-16)20-19-17(7-4-8-18(19)28)23-21-24-22(25-26(20)21)29-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,20,27H,4,7-8,13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKMYSJJUXSBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=C(C=C5)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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